Alanine-2,3,3,3-d4

Mass Spectrometry Metabolomics Bioanalysis

DL-Alanine-2,3,3,3-d4 is a racemic deuterated isotopologue delivering a diagnostic +4 Da mass shift for precise matrix-effect correction in quantitative LC-MS/MS alanine assays. Unlike unlabeled alanine, it provides clear mass differentiation for isotope dilution mass spectrometry (IDMS), while offering a more cost-accessible alternative to ¹³C/¹⁵N-labeled internal standards. Supplied at ≥98% chemical purity and ≥98 atom % D isotopic enrichment, it is ready for immediate use as an internal standard or metabolic tracer in clinical metabolomics, pharmacokinetics, and diabetes research. Bulk packaging and custom synthesis inquiries are welcome.

Molecular Formula C3H7NO2
Molecular Weight 93.12 g/mol
CAS No. 53795-92-9
Cat. No. B049448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine-2,3,3,3-d4
CAS53795-92-9
SynonymsDL-Alanine-2,3,3,3-d4;  DL-Alanine-d4;  (R,S)-Alanine-d4;  (±)-2-Aminopropionic Acid-d4;  (±)-Alanine-d4;  DL-Ala-d4;  DL-α-Alanine-d4;  DL-α-Aminopropionic Acid-d4;  NSC 7602-d4;  dl-2-Aminopropanoic Acid-d4;  dl-Alanine-d4
Molecular FormulaC3H7NO2
Molecular Weight93.12 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D
InChIKeyQNAYBMKLOCPYGJ-MZCSYVLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alanine-2,3,3,3-d4 (CAS 53795-92-9) — Procurement-Ready Stable Isotope-Labeled Amino Acid for Quantitative Bioanalysis


DL-Alanine-2,3,3,3-d4 (CAS 53795-92-9) is a deuterated isotopologue of the non-essential amino acid alanine, in which four hydrogen atoms at positions 2, 3, 3, and 3 are replaced by deuterium (²H), yielding a molecular formula of C₃H₃D₄NO₂ and a molecular weight of 93.12 g/mol . As a racemic mixture of D- and L-enantiomers, it maintains physicochemical and biochemical properties identical to its non-deuterated counterpart while providing a diagnostic +4 Da mass shift for mass spectrometric detection . Standard commercial specifications include ≥98 atom % D isotopic purity and ≥99% chemical purity (CP), with a melting point of 289 °C (decomposition, lit.) [1].

Why Unlabeled Alanine or Alternative Isotopologues Cannot Substitute for Alanine-2,3,3,3-d4 in Regulated Quantitative Workflows


Substituting DL-Alanine-2,3,3,3-d4 with unlabeled alanine or a different isotopologue (e.g., ¹³C- or ¹⁵N-labeled variants) introduces systematic quantitative errors, compromises chromatographic co-elution fidelity, or alters the analytical scope of the assay. Unlabeled alanine offers no mass-differentiated signal for isotope dilution mass spectrometry (IDMS), precluding its use as an internal standard for matrix-effect correction [1]. While ¹³C-labeled internal standards are often considered analytically superior due to identical retention times, their synthesis cost is substantially higher and they are not always commercially available for alanine in the precise labeling configuration required [2]. Conversely, DL-Alanine-2,3,3,3-d4 provides the specific +4 Da mass increment that distinguishes it from endogenous alanine (M) and common background isotopes, while remaining cost-accessible for routine high-throughput quantification .

Quantitative Differentiation Evidence for Alanine-2,3,3,3-d4 (CAS 53795-92-9)


Internal Standard for MS-Based Quantification: Matrix-Effect Correction via +4 Da Mass Shift

DL-Alanine-2,3,3,3-d4 functions as an internal standard for the quantification of alanine in complex biological matrices via LC-MS/MS. In published protocols for hair metabolomics, the addition of 20 μL of 10 mM D4-alanine to 3.5 mg of hair sample prior to extraction and derivatization with methyl chloroformate enabled normalization of GC-MS peak intensities, correcting for matrix-induced ionization suppression or enhancement that would otherwise confound quantitative accuracy . The +4 Da mass difference relative to unlabeled alanine (m/z 89 → m/z 93 for the molecular ion) ensures complete chromatographic baseline resolution in the mass domain without requiring physical separation .

Mass Spectrometry Metabolomics Bioanalysis

NMR Signal Simplification: Deuterium-Induced Proton Signal Suppression in Protein Structural Studies

Deuterium substitution at four positions in DL-Alanine-2,3,3,3-d4 reduces proton density and eliminates ¹H NMR signals from those sites, simplifying spectra in protein NMR studies where alanine residues are present. While less common than ¹³C or ¹⁵N labeling for NMR, deuterium labeling provides a cost-effective method for reducing spectral crowding in proton-decoupled experiments when studying alanine-containing peptides or proteins . The C-D bond does not produce signals in the ¹H NMR spectrum, enabling cleaner observation of other residues in complex biomolecular samples.

NMR Spectroscopy Structural Biology Protein Dynamics

Metabolic Flux Analysis: Isotopic Tracing Without Radioactivity in Glucose-Alanine Cycle Studies

DL-Alanine-2,3,3,3-d4 has been applied as a stable isotope tracer in lipid profiling studies of Bacteroides thetaiotaomicron to elucidate sphingolipid production pathways. Cultures grown in minimal media supplemented with D4-labeled alanine enabled tracking of deuterium incorporation into downstream metabolites without the regulatory and safety burdens associated with ¹⁴C or ³H radiolabels [1]. In hepatic gluconeogenesis studies, the deuterium label at positions 2,3,3,3 distinguishes between endogenous and exogenous alanine pools, allowing quantification of carbon flux into glucose via LC-MS/MS with multiple reaction monitoring .

Metabolic Flux Stable Isotope Tracing Gluconeogenesis

Cost-Performance Trade-Off: Deuterium-Labeled Internal Standard vs. ¹³C/¹⁵N-Labeled Alternatives

Deuterium-labeled internal standards such as DL-Alanine-2,3,3,3-d4 offer a favorable cost-performance ratio for routine quantitative LC-MS/MS and GC-MS workflows compared to ¹³C- or ¹⁵N-labeled alternatives. Industry guidance indicates that ¹³C and ¹⁵N compounds provide higher chemical stability and identical chromatographic retention times, but their synthesis is more time- and budget-intensive [1]. Deuterated standards with up to approximately six deuterium atoms exhibit no significant retention time shift (less than instrument variation), making them functionally equivalent for most quantitative applications while being more widely available and cost-accessible [2][3]. The +4 Da mass shift of DL-Alanine-2,3,3,3-d4 falls well within this retention-time-stable range.

Analytical Method Development Internal Standard Selection Cost-Benefit Analysis

Validated Protocol Compatibility: Demonstrated Utility in Hair, Plasma, and Tissue Metabolomics

DL-Alanine-2,3,3,3-d4 is documented in multiple peer-validated metabolomics protocols across diverse biological matrices. In a plasma metabolomics workflow, 300 μL plasma aliquots were spiked with 20 μL of 10 mM D4-alanine prior to lyophilization and methanol extraction, with GC-MS analysis used for relative quantification of metabolites . In targeted metabolomics workflows employing Cambridge Isotopes' D4-alanine, the compound is used alongside other deuterated amino acid internal standards (D3-serine, D2-glycine, D3-aspartic acid) for multi-analyte panels . This protocol diversity demonstrates cross-platform compatibility with both GC-MS and LC-MS systems.

Metabolomics Sample Preparation Method Validation

Primary Application Scenarios for Alanine-2,3,3,3-d4 (CAS 53795-92-9) Based on Quantitative Evidence


Quantitative LC-MS/MS or GC-MS Bioanalysis of Alanine in Plasma, Serum, and Tissues

Use DL-Alanine-2,3,3,3-d4 as a stable isotope-labeled internal standard to correct for matrix effects, extraction recovery variability, and ionization efficiency fluctuations in quantitative alanine assays. Spike a known concentration (e.g., 10 mM stock, 20 μL per sample) into biological matrices prior to sample preparation; monitor the +4 Da mass shift relative to endogenous alanine for peak area normalization. This approach is validated in plasma and hair metabolomics protocols and is suitable for clinical chemistry, pharmacokinetic studies, and nutritional metabolomics .

Stable Isotope Tracing of the Glucose-Alanine Cycle and Hepatic Gluconeogenesis

Employ DL-Alanine-2,3,3,3-d4 as a non-radioactive metabolic tracer to investigate alanine contribution to glucose production in liver cells or perfused liver models. The deuterium label at positions 2,3,3,3 enables LC-MS/MS tracking of deuterium retention in downstream glucose and other metabolites, distinguishing exogenous alanine-derived carbon flux from endogenous pools. This application is particularly relevant for diabetes and metabolic disease research where alanine gluconeogenesis is dysregulated .

Protein NMR Structural Studies Requiring Reduced Proton Spectral Complexity

Incorporate DL-Alanine-2,3,3,3-d4 into synthetic peptides or recombinant proteins (via alanine auxotrophy or cell-free expression) to eliminate ¹H NMR signals from alanine residues. The four-site deuterium substitution simplifies proton NMR spectra, improving resolution of other amino acid signals in structural and dynamics studies. This application offers a cost-effective alternative to ¹³C/¹⁵N labeling when only alanine-specific signal suppression is required .

Method Development and Validation for Amino Acid Profiling Panels

Use DL-Alanine-2,3,3,3-d4 as part of a multi-analyte stable isotope-labeled internal standard cocktail for targeted metabolomics panels. The compound co-elutes with endogenous alanine while providing a distinct +4 Da signal for MS/MS multiple reaction monitoring (MRM). Combine with other deuterated amino acid internal standards (e.g., D5-phenylalanine, D2-tyrosine, D3-serine) to build validated, high-throughput quantitative assays for clinical metabolomics or biomarker discovery .

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